molecular formula C13H10N2O B1294450 2-Hydroxy-6-methyl-5-phenylnicotinonitrile CAS No. 4241-12-7

2-Hydroxy-6-methyl-5-phenylnicotinonitrile

Cat. No. B1294450
Key on ui cas rn: 4241-12-7
M. Wt: 210.23 g/mol
InChI Key: OEKMRMSCUYJJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04508722

Procedure details

A mixture of 4-dimethylamino-3-phenyl-3-butene-2-one (14.1 grams) and cyanoacetamide (5.9 grams) in 100 ml methanol was added to sodium methoxide (7.9 grams) in 100 ml methanol. The mixture was refluxed for 18 hours and then the crude reaction was stripped and the residue dissolved in a small amount of hot water. Acidification to pH 6-7 gave a gum-like solid which was collected by filtration. Further acidification to a lower pH gave only an oil. Trituration of the gum with ethyl acetate and chilling resulted in an off-white solid which was identified by NMR as the desired product, yield 2.8 grams, m.p. 280°-290° C.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[C:4]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:5](=O)[CH3:6].[C:15]([CH2:17][C:18]([NH2:20])=[O:19])#[N:16].C[O-].[Na+].C(OCC)(=O)C>CO.O>[C:15]([C:17]1[C:18](=[O:19])[NH:20][C:5]([CH3:6])=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:3]=1)#[N:16] |f:2.3|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CN(C=C(C(C)=O)C1=CC=CC=C1)C
Name
Quantity
5.9 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
7.9 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the crude reaction
CUSTOM
Type
CUSTOM
Details
Acidification to pH 6-7 gave a gum-like solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
Further acidification to a lower pH gave only an oil
CUSTOM
Type
CUSTOM
Details
resulted in an off-white solid which

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(NC(=C(C1)C1=CC=CC=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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